molecular formula C6H8ClN3 B11789976 2-(2-Chloropyrimidin-4-YL)ethanamine

2-(2-Chloropyrimidin-4-YL)ethanamine

Cat. No.: B11789976
M. Wt: 157.60 g/mol
InChI Key: DSKLAIYJOPFZNE-UHFFFAOYSA-N
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Description

2-(2-Chloropyrimidin-4-YL)ethanamine is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.60 g/mol It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyrimidin-4-YL)ethanamine typically involves the reaction of 2,4-dichloropyrimidine with ethanamine under specific conditions. One common method involves reacting 2,4-dichloropyrimidine with ethanamine in a mixture of water and methanol at temperatures ranging from 25 to 30°C for 24 hours, yielding the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyrimidin-4-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Mechanism of Action

The mechanism of action of 2-(2-Chloropyrimidin-4-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA synthesis or repair, thereby exerting its anticancer effects .

Comparison with Similar Compounds

2-(2-Chloropyrimidin-4-YL)ethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

2-(2-chloropyrimidin-4-yl)ethanamine

InChI

InChI=1S/C6H8ClN3/c7-6-9-4-2-5(10-6)1-3-8/h2,4H,1,3,8H2

InChI Key

DSKLAIYJOPFZNE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CCN)Cl

Origin of Product

United States

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